N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c1-10-8-13(17(18,19)20)23-24(10)9-14(25)21-16-22-15(11(2)26-16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNIFBXDMCORBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123748 | |
| Record name | 1H-Pyrazole-1-acetamide, 5-methyl-N-(5-methyl-4-phenyl-2-thiazolyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514217-71-1 | |
| Record name | 1H-Pyrazole-1-acetamide, 5-methyl-N-(5-methyl-4-phenyl-2-thiazolyl)-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514217-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetamide, 5-methyl-N-(5-methyl-4-phenyl-2-thiazolyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C15H16F3N3OS |
| Molecular Weight | 357.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be provided] |
| Canonical SMILES | [To be provided] |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The thiazole and pyrazole moieties can interact with specific enzymes or receptors, altering their function. This interaction may lead to inhibition of pathways relevant in diseases such as cancer and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties, potentially through disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various studies, likely due to its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Research into the SAR of thiazole and pyrazole derivatives highlights several key points:
- Substitution Patterns : Modifications on the phenyl and thiazole rings significantly affect biological activity. For example, the presence of electron-donating groups at specific positions enhances cytotoxicity against cancer cell lines .
- Trifluoromethyl Group Influence : The incorporation of trifluoromethyl groups has been associated with increased potency in certain biological assays, likely due to enhanced lipophilicity and binding affinity to target proteins .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Activity : A study investigated various thiazole derivatives for their anticancer effects against A549 lung adenocarcinoma cells. Compounds with specific substitutions exhibited IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .
- Anticonvulsant Properties : Research on thiazole-containing compounds demonstrated their efficacy in animal models for seizure control. The substitution patterns were critical in determining their effectiveness against induced seizures .
- Antimicrobial Studies : A series of thiazole derivatives were tested for antibacterial activity against various strains, with some showing promising results comparable to established antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit potent antimicrobial properties. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. In vitro studies demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Several studies have reported the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in various cancer types, including breast and lung cancer. Mechanistic studies suggest that it induces apoptosis in cancer cells via the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated through various assays measuring cytokine production and inflammatory markers. It has been found to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in cell cultures, suggesting its potential utility in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including the compound , and evaluated their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
A recent study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF7). The compound induced significant cell death at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .
Case Study 3: Anti-inflammatory Mechanism
A study published in Phytotherapy Research examined the anti-inflammatory effects of this compound using a murine model of inflammation induced by lipopolysaccharide (LPS). The administration of the compound significantly reduced paw edema and histopathological changes associated with inflammation compared to control groups .
Chemical Reactions Analysis
Functionalization of the Pyrazole Ring
The 3-trifluoromethyl-5-methylpyrazole subunit is synthesized via cyclocondensation or post-functionalization:
-
Cyclocondensation : Hydrazine reacts with 1,3-diketones (e.g., ethyl 4,4,4-trifluoroacetoacetate) to form the pyrazole core .
-
Trifluoromethylation : Introduction of CF₃ via Ullmann-type coupling or electrophilic reagents (e.g., Togni’s reagent) .
Key Data :
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole cyclization | EtOH, reflux | 70–85 | |
| CF₃ introduction | CuI, DMF, 100°C | 60–75 |
Thiazole Ring Formation
The 5-methyl-4-phenylthiazole ring is synthesized via:
-
Hantzsch thiazole synthesis : Reaction of α-haloketones (e.g., phenacyl bromide) with thioureas .
-
Post-functionalization : Suzuki coupling to introduce phenyl groups at position 4 .
Example :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable late-stage diversification:
Conditions :
| Reaction Type | Catalyst System | Solvent | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane | |
| C–H activation | Pd(OAc)₂, Ag₂CO₃ | HFIP |
Hydrolysis and Substitution Reactions
The acetamide group undergoes hydrolysis under acidic/basic conditions:
-
Acidic hydrolysis : Conversion to carboxylic acid (e.g., HCl, H₂O, reflux) .
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Nucleophilic displacement : Replacement of the acetamide with amines (e.g., NH₃/MeOH) .
Reactivity Trends :
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The electron-withdrawing CF₃ group on the pyrazole enhances electrophilicity at adjacent positions, facilitating substitutions .
-
The thiazole’s sulfur atom participates in coordination chemistry, enabling metal-mediated reactions .
Biological Activity and SAR Insights
Though not directly a reaction, structure-activity relationship (SAR) studies highlight key reactive sites:
-
Pyrazole-CF₃ : Critical for metabolic stability and target binding .
-
Thiazole-phenyl : Enhances lipophilicity and π-stacking interactions .
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several analogues, differing in heterocyclic cores, substituents, or functional groups. Key comparisons include:
Structural Insights :
- Heterocyclic Core : Replacement of thiazole with triazole (e.g., ) or thiadiazole (e.g., ) alters hydrogen-bonding capacity and steric bulk, impacting target selectivity.
- Trifluoromethyl groups enhance metabolic resistance .
- Linker Flexibility : Acetamide linkers (target compound) offer greater conformational flexibility than carboxamides or thioacetamides, influencing binding kinetics .
Physicochemical Properties
Key Observations :
- The target compound’s moderate LogP (3.2) balances lipophilicity and solubility, critical for membrane permeability.
- Bromophenyl derivatives exhibit lower solubility due to increased hydrophobicity .
Pharmacological Potential
- Target Compound : While explicit data is lacking, its pyrazole-thiazole scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity in analogues .
- Triazole-thioacetamides : PASS software predicts anticonvulsant and anticancer activity (Pa > 0.7). Molecular docking suggests affinity for COX-2.
- Thiadiazole Derivatives : Demonstrated antibacterial efficacy against Staphylococcus aureus (MIC: 8 µg/mL).
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
